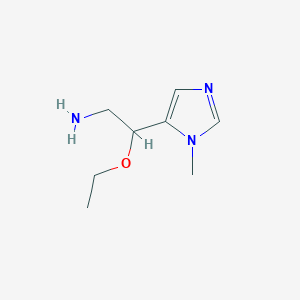

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C8H15N3O |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

2-ethoxy-2-(3-methylimidazol-4-yl)ethanamine |

InChI |

InChI=1S/C8H15N3O/c1-3-12-8(4-9)7-5-10-6-11(7)2/h5-6,8H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

CIRPBIXEZBBJRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(CN)C1=CN=CN1C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies for Substituted Imidazoles

Substituted imidazoles, including methylated derivatives, are commonly synthesized through:

- Cyclization of appropriate diamine precursors with aldehydes or ketones.

- Regioselective methylation of imidazole nitrogen atoms.

- Introduction of functional groups such as ethoxy and amino substituents via nucleophilic substitution or cross-coupling reactions.

Methylation of Imidazole Ring

A key step in the preparation of 2-Ethoxy-2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine is the selective methylation of the imidazole nitrogen (N1 position). According to structural studies of N-methylimidazole derivatives, regioselective methylation can be achieved by:

- Protecting the N1 position with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

- Methylation with methyl trifluoromethanesulfonate (methyl triflate).

- Subsequent acidic deprotection to yield the N1-methylated imidazole.

This method ensures high regioselectivity and purity of the methylated product.

Introduction of the Ethoxy Group and Amino Functionality

The ethoxy and amino substituents on the ethan-1-amine side chain are typically introduced through nucleophilic substitution reactions involving:

- Halogenated intermediates such as 2-(bromomethyl)-1H-imidazole derivatives.

- Reaction with ethoxy-containing nucleophiles or via alkylation reactions.

- Amination through substitution with ammonia or primary amines.

For example, the synthesis of 2-(bromomethyl)-1H-benzimidazole from o-phenylenediamine and bromoacetic acid provides a reactive intermediate that can be further functionalized.

Specific Synthetic Route for this compound

While direct literature on this exact compound is limited, a plausible synthetic route based on related imidazole chemistry includes:

Preparation of 2-(bromomethyl)-1-methylimidazole:

- Bromomethylation at the 5-position of the imidazole ring, possibly via electrophilic substitution or via a halomethylation reagent.

Nucleophilic substitution with ethoxyamine:

- React 2-(bromomethyl)-1-methylimidazole with ethoxyamine or ethoxy-substituted amine to introduce the 2-ethoxy-ethan-1-amine side chain.

Purification and characterization:

- Purify via silica gel chromatography.

- Confirm structure by NMR, IR, and mass spectrometry.

Alternative Metal-Free Dicarbonylation Approach

Recent advances in metal-free dicarbonylation reactions using glyoxal as a dicarbonyl precursor have been reported for imidazoheterocycles, which may be adapted for introducing carbonyl functionalities that can be further converted to amino alcohols or ethers. This approach involves:

- Reaction of imidazole derivatives with glyoxal in acetic acid at elevated temperatures.

- Subsequent functional group transformations to install ethoxy and amino substituents.

Data Table: Summary of Key Preparation Steps and Conditions

Detailed Research Findings and Notes

Regioselectivity: The methylation of the imidazole ring must be carefully controlled to avoid N3-methylation. The SEM protection strategy is effective in achieving selective N1-methylation.

Intermediate Stability: The 2-(bromomethyl)-1-methylimidazole intermediate is reactive and suitable for nucleophilic substitution, enabling the introduction of various nucleophiles including ethoxyamine derivatives.

Reaction Conditions: Elevated temperatures (around 100 °C) and acidic or neutral conditions are commonly used for imidazole functionalization reactions.

Purification: Silica gel chromatography with gradients of ethyl acetate and hexane is the standard for isolating pure substituted imidazole derivatives.

Characterization: Confirmation of structure is done via ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), with characteristic signals for methyl groups, ethoxy protons, and imidazole ring protons.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form nitroimidazole derivatives.

Reduction: Reduction reactions can convert nitroimidazole derivatives back to their amine forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. Substitution reactions often require nucleophiles such as halides or alkoxides .

Major Products Formed

Major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in developing new drugs, particularly those targeting bacterial and fungal infections.

Industry: Utilized in the production of agrochemicals and materials with specific functional properties

Wirkmechanismus

The mechanism of action of 2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can disrupt the normal function of microbial cells, leading to their death. Additionally, the compound can scavenge free radicals, providing antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural variations, molecular weights, and biological activities of 2-ethoxy-2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine and related compounds:

Key Comparative Insights

Ethoxy vs. In contrast, the pyrrolidine-substituted analog (from ) introduces a secondary amine, which may alter receptor selectivity due to increased basicity and steric bulk .

Positional Isomerism :

- The 4-position imidazole isomer () lacks the bioactivity profile of the 5-position analogs, underscoring the importance of substituent placement in histamine-related pathways .

Nitroimidazole Derivatives :

- Compounds like the Carnidazole intermediate () exhibit antimicrobial properties due to the nitro group, which generates reactive intermediates under anaerobic conditions . The absence of a nitro group in the target compound suggests divergent therapeutic applications.

Benzimidazole-Based Analogs :

- Metonitazene and related benzimidazoles () act as potent opioids, highlighting how core aromatic system changes (imidazole vs. benzimidazole) drastically shift pharmacological activity .

Research Findings and Implications

- Metabolic Stability : The ethoxy group in this compound may reduce susceptibility to oxidative metabolism compared to hydroxylated histamine analogs, as seen in 3-methylhistamine .

- Toxicity Considerations: Unlike nitroimidazole derivatives (e.g., Carnidazole intermediates), the target compound lacks nitro groups associated with genotoxicity risks, making it a safer candidate for neurological applications .

Biologische Aktivität

2-Ethoxy-2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, with the CAS number 1478420-87-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of approximately 169.23 g/mol. Its structure features an ethoxy group and an imidazole ring, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with imidazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 2-Ethoxy... | 15.6 - 62.5 | Antistaphylococcal |

| Similar Derivative | 62.5 - 125 | Antienterococcal |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Imidazole-containing compounds have also been investigated for their anticancer properties. Studies suggest that they may act as inhibitors of specific kinases involved in cancer progression:

| Study | IC50 (nM) | Target |

|---|---|---|

| Compound A | 40.5 | FGFR1 |

| Compound B | 15.0 | Other Kinases |

These compounds have demonstrated the ability to inhibit tumor growth in xenograft models, indicating potential for therapeutic applications in oncology .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular damage.

- Signal Transduction Interference : By modulating signaling pathways, it can affect cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of imidazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study involving a series of imidazole derivatives demonstrated that one derivative exhibited an MIC of 15.6 μg/mL against MRSA, significantly outperforming standard treatments .

Case Study 2: Cancer Treatment

In vitro studies showed that a closely related compound reduced cell viability in breast cancer cells by over 50% at a concentration of 50 nM, suggesting strong anticancer potential .

Q & A

Q. What methodologies are recommended for analyzing the compound’s potential as a fluorescent probe in cellular imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.